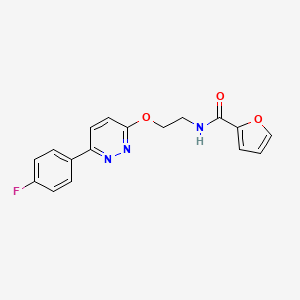

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an ethyloxy linker connected to a furan-2-carboxamide group and at the 6-position with a 4-fluorophenyl moiety. Pyridazine derivatives are of significant interest in medicinal chemistry due to their planar structure, which facilitates π-π interactions with biological targets.

Properties

IUPAC Name |

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(21-20-14)24-11-9-19-17(22)15-2-1-10-23-15/h1-8,10H,9,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWZLXFGNNIKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the pyridazine ring. The furan-2-carboxamide moiety is introduced through a nucleophilic substitution reaction, where the pyridazine derivative is reacted with 2-furoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Imidazolidinone Ring

The imidazolidin-2-one ring is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Prolonged exposure to concentrated HCl (reflux) can cleave the ring, yielding a urea derivative .

-

Basic Hydrolysis : NaOH in aqueous ethanol may open the ring to form an amino alcohol intermediate .

Reaction Pathway :

Substitution Reactions at the Fluorophenyl Group

-

NAS with Amines : At elevated temperatures (150–200°C), fluorine may be replaced by amines (e.g., morpholine) in the presence of Cu(I) catalysts .

Example :

Oxidation of the Pyridazine and Methyl Groups

The 6-methylpyridazin-3-yl group undergoes oxidation:

-

Methyl Oxidation : KMnO₄ or CrO₃ in acidic conditions converts the methyl group to a carboxylic acid .

-

Pyridazine Ring Oxidation : Ozone or H₂O₂ may oxidize the pyridazine ring, forming pyridazine N-oxide derivatives .

Conditions and Products :

| Reaction | Conditions | Product |

|---|---|---|

| Methyl oxidation | KMnO₄, H₂SO₄, 80°C | 6-Carboxypyridazin-3-yl deri |

Scientific Research Applications

Research indicates that N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide exhibits several biological activities:

- Anticancer Activity : The compound has shown efficacy in inhibiting tumor growth in various cancer models. Studies reveal that it induces apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death.

- Anti-inflammatory Effects : In models of inflammatory diseases, this compound appears to reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains, although further research is required to validate these findings.

Cancer Models

A study involving murine models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research conducted on murine models of rheumatoid arthritis showed that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This finding suggests its potential utility in treating autoimmune conditions.

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

| Antimicrobial | Exhibits activity against certain bacteria |

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The target compound shares structural motifs with several analogs reported in the literature. Below is a comparative analysis of its molecular attributes and those of closely related derivatives.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituent on Phenyl | Linker Type | Core Structure |

|---|---|---|---|---|---|

| Target : N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide | C₁₇H₁₄FN₃O₃* | 335.32 | 4-fluorophenyl | Ethyloxy | Pyridazine |

| Analog 1 : N-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide [15] | C₁₈H₁₃F₃N₄O₃S | 422.4 | 2-(trifluoromethyl)phenyl | Thioethyl | Pyridazine |

| Analog 2 : N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide [14] | C₁₈H₁₄FN₅O₃ | 367.3 | 3-fluorophenyl | Ethyloxy | Triazolo[4,3-b]pyridazine |

| Analog 3 : 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide [11] | C₂₉H₂₅F₄N₅O₃ | 579.5 | 4-fluorophenyl | Trifluoroethylamino | Furo[2,3-b]pyridine |

*Calculated based on SMILES notation and structural analysis.

Analysis of Structural Modifications

Substituent Effects on the Phenyl Ring

- Target : The 4-fluorophenyl group provides a balance of electronic effects (electron-withdrawing fluorine) and moderate lipophilicity. This substitution is common in drug design to enhance target affinity and metabolic stability.

Linker Modifications

- Ethyloxy (Target) vs. Thioethyl (Analog 1) : The oxygen linker in the target compound enhances solubility compared to the thioether in Analog 1. However, thioethers are more resistant to oxidative metabolism, which may prolong half-life [15].

- Triazolo[4,3-b]pyridazine Core (Analog 2) : The fused triazole ring introduces rigidity and additional hydrogen-bonding sites, which could improve target engagement but reduce solubility [14].

Core Heterocycle Variations

- The trifluoroethylamino group in Analog 3 adds steric bulk and fluorophilicity, which may enhance blood-brain barrier penetration [11].

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be inferred from structural analogs:

- Antibacterial Potential: Naphtho[2,1-b]furan derivatives () with nitro and acetamide groups exhibit antibacterial activity, suggesting that the target’s furan-carboxamide moiety may confer similar properties [1].

- Kinase Inhibition : Furopyridine derivatives () are often explored as kinase inhibitors due to their planar structure. The target’s pyridazine core may mimic this behavior [11].

- Metabolic Stability : The ethyloxy linker in the target may be more prone to oxidative cleavage than Analog 1’s thioether, necessitating prodrug strategies for optimal bioavailability [15].

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H20FN3O3

- Molecular Weight : 401.5 g/mol

- CAS Number : 920373-21-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl and pyridazine components are critical for binding to target proteins or enzymes, which modulates their activity. This interaction triggers downstream signaling pathways that can lead to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 8.33 μg/mL |

| Bacillus subtilis | 4.69 μg/mL |

| Pseudomonas aeruginosa | 13.40 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, while also demonstrating moderate activity against Gram-negative strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against Candida albicans and other fungal strains. The observed MIC values suggest a significant potential for therapeutic applications in treating fungal infections:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 μM |

| Fusarium oxysporum | 56.74 μM |

These findings highlight the compound's versatility as an antimicrobial agent .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The study found that modifications in the chemical structure significantly influenced the antimicrobial potency, with certain substitutions enhancing activity against both bacterial and fungal pathogens . -

Structure-Activity Relationship (SAR) :

Research into the structure-activity relationship of similar compounds indicated that the presence of electron-withdrawing groups in the phenyl ring could enhance antibacterial activity. This insight could guide future modifications to improve the efficacy of this compound. -

In Vivo Studies :

Preliminary in vivo studies have suggested that this compound may exhibit low toxicity while maintaining effective antimicrobial properties, making it a candidate for further development as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.